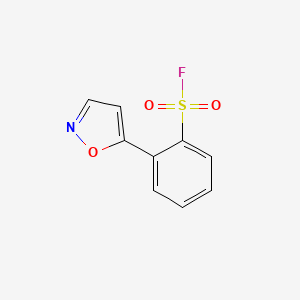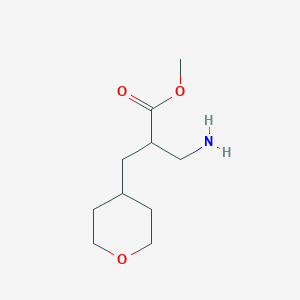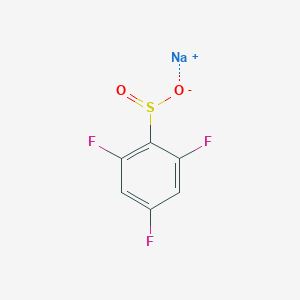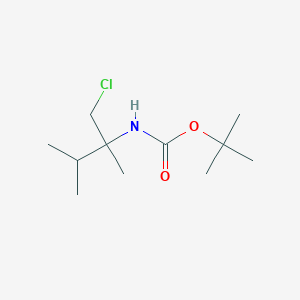
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a sulfonyl fluoride group attached to the benzene ring, which is further connected to an oxazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, resulting in the formation of 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride. Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing the number of steps, and minimizing waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, which reduces the number of stages and the amount of acidic waste generated .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, sulfuric acid, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced oxazole compounds .
Scientific Research Applications
2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various enzymes and receptors, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function. The oxazole ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Oxazol-5-YL)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.
2-(1,2-Oxazol-5-YL)benzenesulfonate: Contains a sulfonate ester group instead of a sulfonyl fluoride.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: A related compound with a methyl group on the oxazole ring.
Uniqueness
The presence of the sulfonyl fluoride group in 2-(1,2-Oxazol-5-YL)benzene-1-sulfonyl fluoride makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential for enzyme inhibition, making it valuable in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C9H6FNO3S |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H |
InChI Key |
FQBNBOIXLWNLHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)


![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)

![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)

![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
